(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18832202
InChI: InChI=1S/C8H8F3NO/c1-5-2-3-7(8(9,10)11)12-6(5)4-13/h2-3,13H,4H2,1H3
SMILES:
Molecular Formula: C8H8F3NO
Molecular Weight: 191.15 g/mol

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol

CAS No.:

Cat. No.: VC18832202

Molecular Formula: C8H8F3NO

Molecular Weight: 191.15 g/mol

* For research use only. Not for human or veterinary use.

(3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol -

Specification

Molecular Formula C8H8F3NO
Molecular Weight 191.15 g/mol
IUPAC Name [3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol
Standard InChI InChI=1S/C8H8F3NO/c1-5-2-3-7(8(9,10)11)12-6(5)4-13/h2-3,13H,4H2,1H3
Standard InChI Key DMRYMEBQAVMFSC-UHFFFAOYSA-N
Canonical SMILES CC1=C(N=C(C=C1)C(F)(F)F)CO

Introduction

Chemical Identity and Structural Features

IUPAC Nomenclature and Molecular Formula

The systematic IUPAC name for this compound is [3-methyl-6-(trifluoromethyl)pyridin-2-yl]methanol, reflecting the positions of its substituents on the pyridine ring . The molecular formula C8H8F3NO\text{C}_8\text{H}_8\text{F}_3\text{NO} confirms the presence of one nitrogen atom, three fluorine atoms, and one hydroxyl group, critical for its reactivity and interactions .

Structural Characterization

The compound’s structure has been validated through spectroscopic methods:

  • NMR Spectroscopy: The 1H^1\text{H}-NMR spectrum of analogous pyridine methanol derivatives shows characteristic peaks for the hydroxymethyl group (δ4.8\delta \approx 4.8 ppm) and trifluoromethyl-substituted aromatic protons (δ7.58.0\delta \approx 7.5–8.0 ppm) .

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) typically reveals a molecular ion peak at m/zm/z 191.15, consistent with the molecular weight .

Table 1: Key Physicochemical Properties

PropertyValueSource
Molecular Weight191.15 g/mol
CAS Number1644179-99-6
Density1.362 ± 0.06 g/cm³ (Predicted)
Boiling PointNot Available
Melting PointNot Available

Synthetic Methodologies

Reduction of Carboxylic Acid Derivatives

A common route for synthesizing pyridine methanol derivatives involves the reduction of corresponding carboxylic acids. For example, 6-trifluoromethylpyridine-2-carboxylic acid can be reduced using lithium borohydride (LiBH4\text{LiBH}_4) in tetrahydrofuran (THF) to yield the hydroxymethyl derivative . Adapting this method, (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol could be synthesized via:

R-COOH+LiBH4R-CH2OH+byproducts\text{R-COOH} + \text{LiBH}_4 \rightarrow \text{R-CH}_2\text{OH} + \text{byproducts}

where R\text{R} represents the substituted pyridine backbone .

Halogenation and Subsequent Functionalization

Alternative approaches involve halogenation followed by nucleophilic substitution. For instance, 2-chloro-3-methyl-6-(trifluoromethyl)pyridine can undergo hydrolysis or alcoholysis to introduce the hydroxymethyl group . This method requires precise control of reaction conditions to avoid side reactions such as over-oxidation .

Table 2: Representative Synthetic Routes

Starting MaterialReagents/ConditionsYield (%)Reference
6-Trifluoromethylpyridine-2-carboxylic acidLiBH4\text{LiBH}_4, THF, 0°C60–70
2-Chloro-3-methyl-6-(trifluoromethyl)pyridineNaOH\text{NaOH}, H2O\text{H}_2\text{O}, reflux50–55

Physicochemical and Spectroscopic Properties

Spectroscopic Data

  • Infrared (IR) Spectroscopy: Stretching vibrations for the hydroxyl group (νO-H33003500cm1\nu_{\text{O-H}} \approx 3300–3500 \, \text{cm}^{-1}) and C-F bonds (νC-F11001200cm1\nu_{\text{C-F}} \approx 1100–1200 \, \text{cm}^{-1}) are characteristic .

  • 19F^{19}\text{F}-NMR: The trifluoromethyl group exhibits a distinct quartet at δ63ppm\delta \approx -63 \, \text{ppm} due to coupling with adjacent protons .

Applications in Pharmaceutical Research

Role as a Bioactive Scaffold

Pyridine derivatives are prized in drug discovery for their ability to modulate enzyme activity and receptor binding . The trifluoromethyl group in (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol enhances metabolic stability and membrane permeability, critical for oral bioavailability . Preliminary studies on analogous compounds suggest potential as protein kinase inhibitors, with IC50_{50} values in the nanomolar range.

Case Study: Anticancer Activity

A derivative with a similar structure, 3-bromo-6-(trifluoromethyl)pyridine-2-methanol, demonstrated inhibitory activity against ghrelin O-acyltransferase (GOAT), a target in obesity-related cancers. While direct data for (3-Methyl-6-(trifluoromethyl)pyridin-2-yl)methanol is limited, its structural similarity suggests comparable therapeutic potential .

Challenges and Future Directions

Synthetic Optimization

Current synthetic routes suffer from moderate yields (50–70%) and require hazardous reagents like lithium borohydride . Future work should explore catalytic methods, such as transition metal-catalyzed C-H functionalization, to improve efficiency .

Biological Evaluation

Despite promising in silico predictions, in vivo studies are lacking. Prioritizing pharmacokinetic profiling and toxicity assays will clarify its viability as a drug candidate .

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